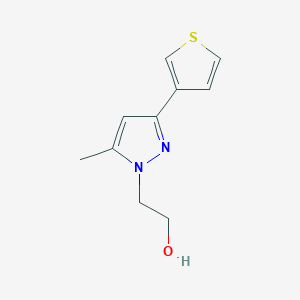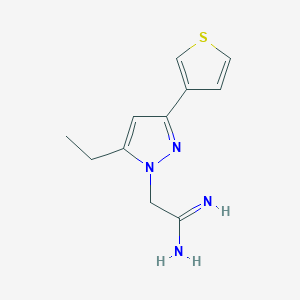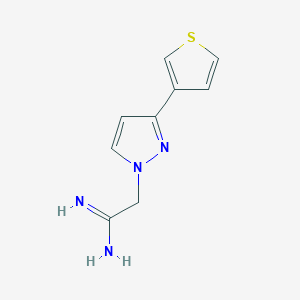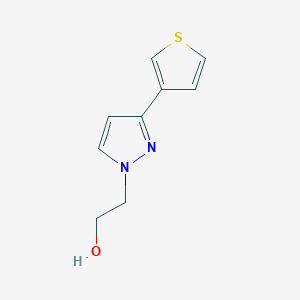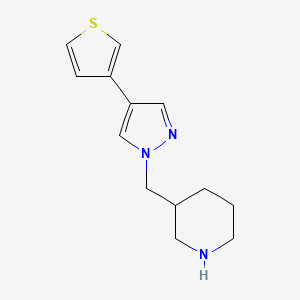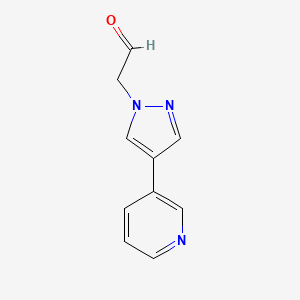
2-(5-アミノ-3-シクロブチル-1H-ピラゾール-1-イル)アセトニトリル
説明
“2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetonitrile” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives has been a significant area of research in organic chemistry. Pyrazoles can be synthesized through various methods, including condensation of ketones, aldehydes, and hydrazine monohydrochloride . Other methods include the use of dialkyl azodicarboxylates with substituted propargylamines , and the Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Molecular Structure Analysis
The molecular structure of “2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetonitrile” is characterized by a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The InChI code for a similar compound, 3-Amino-5-cyclobutyl-1H-pyrazole, is 1S/C7H11N3/c8-7-4-6 (9-10-7)5-2-1-3-5/h4-5H,1-3H2, (H3,8,9,10) .Chemical Reactions Analysis
Pyrazole derivatives, including “2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetonitrile”, can participate in a variety of chemical reactions. They have been used as synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds can be synthesized via a wide variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .科学的研究の応用
ヘテロ環化合物の合成
ピラゾール誘導体は、医薬品化学の基盤となるヘテロ環化合物の合成において極めて重要です。2-(5-アミノ-3-シクロブチル-1H-ピラゾール-1-イル)アセトニトリルにおけるアミノ基は、さまざまな反応において求核剤として作用し、さまざまなヘテロ環構造の形成につながります。これらの構造は、ホルモン、抗生物質、ビタミンなどの天然物によく見られます .
農薬の開発
ピラゾールの構造核は、多くの農薬に存在します。 この化合物中のシクロブチル基は、新規の殺虫剤や除草剤を開発するために利用できる、独特の特性を付与する可能性があります。これらは、より高い有効性と選択性を備えています .
蛍光材料
ピラゾール誘導体は蛍光を示すことが知られており、蛍光材料の開発に適しています。 これらの材料は、生物学的イメージングやセンサーに用途があり、2-(5-アミノ-3-シクロブチル-1H-ピラゾール-1-イル)アセトニトリルは、蛍光プローブのビルディングブロックとして使用できます .
抗リーシュマニア剤および抗マラリア剤
ピラゾール部分を有する化合物は、強力な抗リーシュマニア活性および抗マラリア活性を示しています。 アミノ基とシクロブチル基の存在は、これらの活性を潜在的に強化する可能性があり、2-(5-アミノ-3-シクロブチル-1H-ピラゾール-1-イル)アセトニトリルは、これらの疾患に対する新しい治療法の開発の候補となります .
創薬におけるファーマコフォア
この化合物の構造は、ファーマコフォアとして機能できます。ファーマコフォアとは、特定の生物学的活性に責任を持つ分子構造の一部です。 これは、より効果的で安全な医薬品を創製するために、合理的な創薬で使用できます .
生物活性研究
ピラゾール誘導体は、その生物活性について広く研究されています。 2-(5-アミノ-3-シクロブチル-1H-ピラゾール-1-イル)アセトニトリルのユニークな構造により、生物活性研究の興味深い候補となり、新しい生物学的経路または治療標的の発見につながる可能性があります .
環境に優しい合成方法
2-(5-アミノ-3-シクロブチル-1H-ピラゾール-1-イル)アセトニトリルを含むピラゾール誘導体の合成は、環境に優しい方法を使用して実現できます。 これらには、不均一系触媒系、リガンドフリー系、超音波またはマイクロ波支援反応が含まれ、グリーンケミストリーの実践に役立ちます .
構造解析および分子ドッキング
この化合物は、構造解析および分子ドッキング研究で使用して、薬物と標的との相互作用を理解することができます。 これは、より高い有効性と副作用の軽減を備えた新規薬物の開発において重要です .
将来の方向性
The future directions for the research and application of “2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetonitrile” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications in various fields such as pharmaceutics and medicinal chemistry .
作用機序
Target of Action
Similar compounds have been known to interact with various protein kinases .
Mode of Action
It is likely that the compound interacts with its targets through hydrogen bonding or other types of molecular interactions .
Biochemical Pathways
Similar compounds have been known to affect various cellular processes, including signal transduction and cell proliferation .
Pharmacokinetics
Similar compounds have been known to exhibit various pharmacokinetic properties, including absorption in the gastrointestinal tract, distribution throughout the body, metabolism in the liver, and excretion through the kidneys .
Result of Action
Similar compounds have been known to exert various effects, including inhibition of protein kinases and modulation of cellular signaling pathways .
生化学分析
Biochemical Properties
2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with calcium/calmodulin-dependent protein kinase, which is involved in various cellular processes . The nature of these interactions often involves hydrogen bonding and other non-covalent interactions, which can influence the activity of the enzymes and proteins it interacts with.
Cellular Effects
The effects of 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetonitrile on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetonitrile involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its activity and effects . Long-term studies in vitro and in vivo have demonstrated that its effects on cellular function can vary depending on the duration of exposure.
Dosage Effects in Animal Models
The effects of 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetonitrile vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing certain cellular functions. At higher doses, it can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range results in optimal activity, while doses beyond this range can be detrimental .
Metabolic Pathways
2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can influence metabolic flux and metabolite levels within cells. For instance, it may be metabolized by specific cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components .
Transport and Distribution
The transport and distribution of 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect its localization and accumulation within different cellular compartments. For example, it may be transported into cells via specific membrane transporters and distributed to various organelles where it exerts its effects .
Subcellular Localization
The subcellular localization of 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetonitrile is crucial for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. These localization patterns can influence its interactions with other biomolecules and its overall activity within the cell .
特性
IUPAC Name |
2-(5-amino-3-cyclobutylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c10-4-5-13-9(11)6-8(12-13)7-2-1-3-7/h6-7H,1-3,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCMGRFDMAAYLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN(C(=C2)N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





